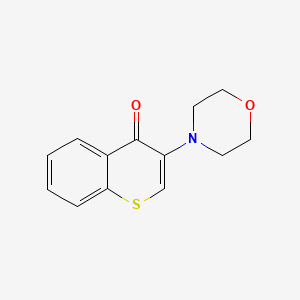

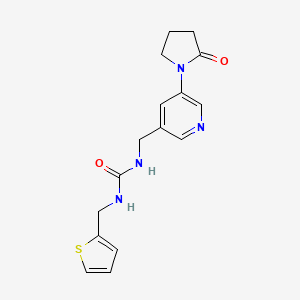

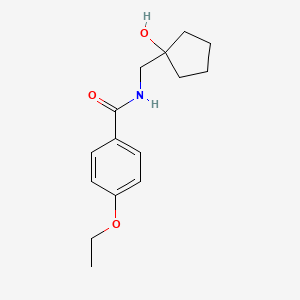

![molecular formula C18H20N4O2 B2958933 2-{[4-(methoxymethyl)-6-oxo-2-(1-pyrrolidinyl)-1(6H)-pyrimidinyl]methyl}benzonitrile CAS No. 1341000-46-1](/img/structure/B2958933.png)

2-{[4-(methoxymethyl)-6-oxo-2-(1-pyrrolidinyl)-1(6H)-pyrimidinyl]methyl}benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-{[4-(methoxymethyl)-6-oxo-2-(1-pyrrolidinyl)-1(6H)-pyrimidinyl]methyl}benzonitrile is a useful research compound. Its molecular formula is C18H20N4O2 and its molecular weight is 324.384. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Derivatives

1,3-Dipolar Additions and Pyrroline Derivatives : The molecule has been used in chemical reactions such as 1,3-dipolar additions, leading to the formation of pyrroline derivatives. These derivatives can further undergo transformations, including ring opening and hydrogenation, to yield various compounds like pyrrolidine derivatives and methoxypyrrole derivatives (Fischer & Schneider, 1983).

Synthesis of Polyimides : This compound is used in the synthesis of novel polyimides derived from pyridine-containing aromatic dianhydride monomers. These polyimides have applications in creating strong, flexible films with good thermal stability and low dielectric constants (Wang et al., 2006).

Anticancer and Antifolate Properties : Derivatives of this compound have shown significant anticancer activity. They have been used in the synthesis of compounds like 5-deazaaminopterin, which have displayed anticancer properties both in vitro and in vivo (Su et al., 1986).

Materials Science and Electronics

Luminescent Materials : Derivatives of this compound have been synthesized as potential mesogens for use in materials science, particularly in luminescent materials. These compounds have shown properties suitable for creating blue emitting materials with specific absorption and emission bands (Ahipa et al., 2014).

Electrochromic Polymers : The compound's derivatives have applications in electrochromic devices. These polymers exhibit color changes under electric field influence, making them useful in high-contrast electrochromic devices (Su et al., 2017).

Mecanismo De Acción

Target of Action

The primary target of this compound is the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.

Mode of Action

The compound interacts with its target, COX-2, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX-2, it prevents the formation of prostaglandins from arachidonic acid. This results in a decrease in inflammation and pain, as prostaglandins are key mediators of these processes.

Result of Action

The primary result of the compound’s action is a reduction in inflammation and pain . By inhibiting COX-2 and preventing the formation of prostaglandins, it reduces the inflammatory response and alleviates pain.

Análisis Bioquímico

Biochemical Properties

2-{[4-(Methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]methyl}benzonitrile plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. This compound is known to bind with enzymes involved in nucleotide synthesis and metabolism, such as dihydrofolate reductase (DHFR) and thymidylate synthase. These interactions are primarily due to the compound’s pyrimidine ring, which mimics the natural substrates of these enzymes, leading to competitive inhibition. Additionally, the pyrrolidine moiety enhances the binding affinity and specificity towards these enzymes .

Cellular Effects

The effects of 2-{[4-(Methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]methyl}benzonitrile on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, particularly those involved in cell proliferation and apoptosis. It has been observed to inhibit the MAPK/ERK pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells. Furthermore, it affects gene expression by downregulating oncogenes and upregulating tumor suppressor genes, thereby altering cellular metabolism and promoting cell cycle arrest .

Molecular Mechanism

At the molecular level, 2-{[4-(Methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]methyl}benzonitrile exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of DHFR and thymidylate synthase, inhibiting their activity and thus blocking the synthesis of nucleotides required for DNA replication. This inhibition leads to a decrease in DNA synthesis and cell proliferation. Additionally, the compound’s interaction with the MAPK/ERK pathway involves binding to upstream kinases, preventing their activation and subsequent signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-{[4-(Methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]methyl}benzonitrile change over time. The compound is relatively stable under physiological conditions, but it can degrade over extended periods, leading to a reduction in its efficacy. Long-term studies have shown that continuous exposure to the compound results in sustained inhibition of cell proliferation and induction of apoptosis. Prolonged exposure may also lead to adaptive resistance mechanisms in cells, necessitating combination therapies to maintain effectiveness .

Dosage Effects in Animal Models

The effects of 2-{[4-(Methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]methyl}benzonitrile vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth with minimal toxicity. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where doses above a certain level lead to significant toxicity without additional therapeutic benefits. Therefore, careful dosage optimization is crucial for maximizing therapeutic efficacy while minimizing adverse effects .

Propiedades

IUPAC Name |

2-[[4-(methoxymethyl)-6-oxo-2-pyrrolidin-1-ylpyrimidin-1-yl]methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2/c1-24-13-16-10-17(23)22(18(20-16)21-8-4-5-9-21)12-15-7-3-2-6-14(15)11-19/h2-3,6-7,10H,4-5,8-9,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMFOTJVRIZGQRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=O)N(C(=N1)N2CCCC2)CC3=CC=CC=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

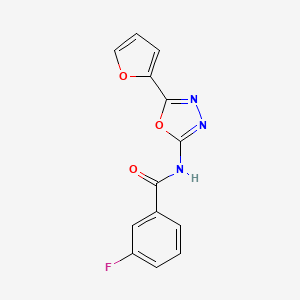

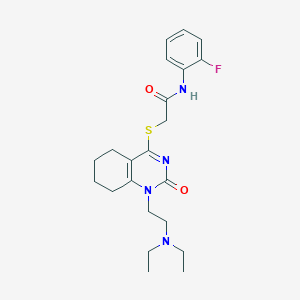

![Methyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate](/img/no-structure.png)

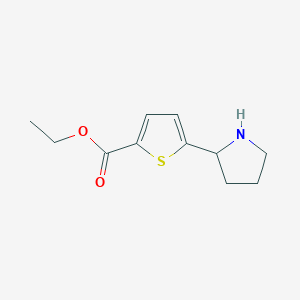

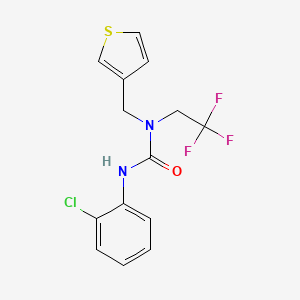

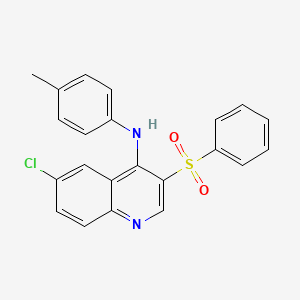

![(Z)-N-(6-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2958852.png)

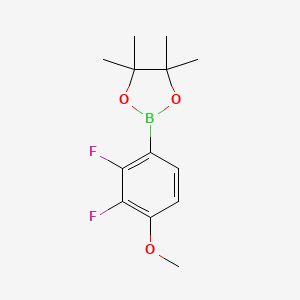

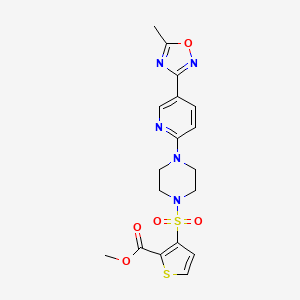

![Tert-butyl 1-formyl-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2958854.png)